molecular formula C51H70N10O14 B148268 Oostatic factor, mosquito CAS No. 128439-50-9

Oostatic factor, mosquito

Numéro de catalogue: B148268
Numéro CAS: 128439-50-9
Poids moléculaire: 1047.2 g/mol
Clé InChI: BSVHTRRLCAVQCZ-JDEXMCKMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Oostatic factor, mosquito is a type of peptide hormone that plays a crucial role in regulating insect reproduction by inhibiting egg development. It was first isolated from the mosquito Aedes aegypti and is known for its ability to modulate trypsin activity in the midgut of insects, thereby affecting their reproductive processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Oostatic factor, mosquito can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids. The reaction conditions include the use of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of peptide oostatic hormone involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form. The process is optimized to ensure high yield and purity, making it suitable for commercial applications .

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Research Findings

Numerous studies have demonstrated the efficacy of TMOF as a larvicide. Below is a summary of key findings from various research articles:

StudyMethodologyKey Findings
Borovsky et al. (1985)Injection of TMOF into female mosquitoesInhibited yolk deposition and vitellogenin biosynthesis, demonstrating its role as an oostatic hormone.
Borovsky et al. (2004)Feeding TMOF to Aedes aegypti larvaeResulted in significant mortality; 95% activity maintained with a tetrapeptide analog.
Sallehudin (2011)Bioassay with varying concentrations of Pichia-TMOF400 ppm caused 100% cumulative mortality within 8 days; synergistic effects observed with Bacillus thuringiensis (Bt).

Case Study 1: Efficacy of Pichia-TMOF

In a study conducted by Sallehudin et al., Aedes aegypti larvae were exposed to different concentrations of Pichia-TMOF. The results indicated that higher concentrations led to increased mortality rates, with 400 ppm achieving complete larval death within eight days. The study also explored the synergistic effects when combined with Bt, enhancing the overall larvicidal effect.

Case Study 2: Field Trials with TMOF

Field trials have been conducted to assess the effectiveness of TMOF in natural mosquito populations. These trials showed that TMOF could significantly reduce larval populations in treated water bodies, highlighting its potential for integrated pest management strategies.

Advantages of TMOF

  • Target Specificity : TMOF primarily affects mosquito larvae without harming non-target organisms, making it an environmentally friendly option.
  • Resistance Management : As mosquitoes develop resistance to traditional insecticides, TMOF offers a novel mode of action that can be integrated into existing control programs.
  • Biorational Insecticide : Its natural origin and specific action on mosquito physiology position TMOF as a biorational insecticide that aligns with sustainable agricultural practices.

Challenges and Future Directions

While TMOF shows promise as an effective mosquito control agent, several challenges remain:

  • Stability and Delivery : Ensuring the stability of TMOF in various environmental conditions is crucial for its practical application.
  • Cost-Effectiveness : Developing economically viable production methods for large-scale use is necessary for widespread adoption.
  • Regulatory Approval : As with any new pesticide, navigating the regulatory landscape will be essential for commercial use.

Future research should focus on optimizing delivery mechanisms, exploring combinations with other biological control agents, and conducting long-term ecological impact assessments.

Mécanisme D'action

Oostatic factor, mosquito exerts its effects by binding to specific receptors in the insect midgut, leading to the inhibition of trypsin synthesis. This results in reduced nutrient absorption and impaired egg development. The hormone’s molecular targets include trypsinogen and other proteolytic enzymes involved in digestion . The pathways involved in its action are primarily related to the regulation of digestive enzyme activity and nutrient metabolism .

Propriétés

Numéro CAS

128439-50-9

Formule moléculaire

C51H70N10O14

Poids moléculaire

1047.2 g/mol

Nom IUPAC

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C51H70N10O14/c1-29(53-43(66)34-9-2-20-55(34)45(68)33(28-41(63)64)54-42(65)32(52)27-30-16-18-31(62)19-17-30)44(67)56-21-3-10-35(56)46(69)57-22-4-11-36(57)47(70)58-23-5-12-37(58)48(71)59-24-6-13-38(59)49(72)60-25-7-14-39(60)50(73)61-26-8-15-40(61)51(74)75/h16-19,29,32-40,62H,2-15,20-28,52H2,1H3,(H,53,66)(H,54,65)(H,63,64)(H,74,75)/t29-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1

Clé InChI

BSVHTRRLCAVQCZ-JDEXMCKMSA-N

SMILES

CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)O)NC(=O)C7CCCN7C(=O)C(CC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)N

SMILES isomérique

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC8=CC=C(C=C8)O)N

SMILES canonique

CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)O)NC(=O)C7CCCN7C(=O)C(CC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)N

Key on ui other cas no.

128439-50-9

Séquence

YDPAPPPPPP

Synonymes

H-YDPAPPPPPP-OH
Peptide oostatic hormone
TMOF
tyrosyl-aspartyl-prolyl-alanyl-prolyl-prolyl-prolyl-prolyl-prolyl-proline

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.